molecular formula C9H13N3S B12228767 3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole

3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole

Cat. No.: B12228767
M. Wt: 195.29 g/mol
InChI Key: GEIYIRHJPRBLJC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with cyclopropyl and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl isothiocyanate with hydrazine hydrate to form the intermediate, which is then cyclized with pyrrolidine to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated thiadiazole rings.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidinyl groups can enhance binding affinity and specificity, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(1-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}ethyl)-1,2,4-oxadiazole: Contains a similar cyclopropyl and pyrrolidinyl substitution pattern but with an oxadiazole ring.

    3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-oxadiazole: Similar structure with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

3-Cyclopropyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

3-cyclopropyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole

InChI

InChI=1S/C9H13N3S/c1-2-6-12(5-1)9-10-8(11-13-9)7-3-4-7/h7H,1-6H2

InChI Key

GEIYIRHJPRBLJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NS2)C3CC3

Origin of Product

United States

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